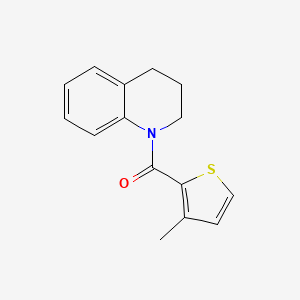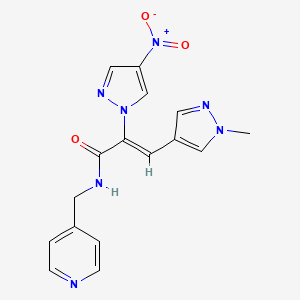![molecular formula C16H14N6O5 B10898319 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898319.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, 4-nitro-1H-pyrazole, and appropriate carboxylic acid derivatives. Common synthetic routes may involve:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the benzodioxin moiety: This step may involve nucleophilic substitution or coupling reactions.
Carboxamide formation: This is typically done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyrazole or benzodioxin rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.
Modulation of receptor activity: By acting as an agonist or antagonist at receptor sites.
Interference with signaling pathways: Affecting cellular processes like apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the nitro-pyrazole moiety.
1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the benzodioxin moiety.
Uniqueness
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the benzodioxin and nitro-pyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H14N6O5 |
|---|---|
Molecular Weight |
370.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N6O5/c23-16(18-11-1-2-14-15(7-11)27-6-5-26-14)13-3-4-20(19-13)10-21-9-12(8-17-21)22(24)25/h1-4,7-9H,5-6,10H2,(H,18,23) |
InChI Key |
RVPUQJKJGFKVNC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NN(C=C3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B10898239.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10898245.png)
![5-(difluoromethyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898247.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898252.png)
![3,3'-sulfanediylbis{N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide}](/img/structure/B10898265.png)

![N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide](/img/structure/B10898280.png)
![2-{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B10898287.png)
![methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10898288.png)

![2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B10898299.png)

![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10898306.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B10898308.png)
